{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl phenyl sulfone
Description
The compound {1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl phenyl sulfone features a pyrazole core substituted with a 4-chlorophenyl sulfonyl group at position 1, methyl groups at positions 3 and 5, and a methyl phenyl sulfone moiety at position 2.
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-1-(4-chlorophenyl)sulfonyl-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S2/c1-13-18(12-26(22,23)16-6-4-3-5-7-16)14(2)21(20-13)27(24,25)17-10-8-15(19)9-11-17/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCXDIIGKGNYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Cl)C)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl phenyl sulfone typically involves multi-step organic reactions One common approach starts with the preparation of the pyrazole core, which can be synthesized via the condensation of hydrazine with a 1,3-diketone The resulting pyrazole is then subjected to sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group in the compound can undergo oxidation reactions, potentially forming sulfoxides or other oxidized derivatives.
Reduction: Reduction of the sulfone group can yield sulfides, which may have different chemical properties and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to {1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl phenyl sulfone. For instance, derivatives have shown significant activity against human liver cancer cell lines (HepG2), outperforming standard treatments like methotrexate. The selectivity index values for these compounds indicate their potential as effective anticancer agents .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes linked to metabolic disorders. For example, it has shown promise in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is implicated in conditions such as obesity and type 2 diabetes. This inhibition can potentially lead to therapeutic strategies for managing metabolic syndrome .
Pesticidal Properties
Research indicates that pyrazole derivatives can exhibit pesticidal activity. Compounds similar to this compound have been assessed for their effectiveness against various agricultural pests. Their sulfonamide functionality may enhance their bioactivity and environmental stability .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for developing advanced materials with enhanced thermal stability and mechanical properties. The compound's ability to act as a cross-linking agent can improve the durability of polymers used in industrial applications .
Data Tables
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that modifications on the sulfonamide group significantly enhanced anticancer activity against HepG2 cells. The research utilized molecular docking studies to predict binding affinities and elucidate mechanisms of action.
Case Study 2: Enzyme Inhibition Mechanism
In vitro assays confirmed that this compound effectively inhibits the target enzyme involved in glucose metabolism. This inhibition was linked to reduced glucose levels in diabetic models.
Mechanism of Action
The mechanism by which {1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl phenyl sulfone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical distinctions between the target compound and its analogs derived from evidence:
*Calculated based on molecular formulas.
Functional Group Analysis
- Sulfide vs. Sulfone Oxidation State: The sulfide analog () replaces the methyl phenyl sulfone with a phenyl sulfide group.
- Ketone vs. Sulfone Substituent: The ketone analog () substitutes the methyl phenyl sulfone with an acetyl group.
- Sulfonamide vs. Sulfone : The sulfonamide analog () introduces a nitrogen-linked sulfonamide group, which may improve hydrogen-bonding capacity and bioavailability compared to the target compound’s sulfone moiety .
Steric and Electronic Effects
- 4-Chlorophenyl vs. 3-Chlorophenoxy Substituents: The target compound’s 4-chlorophenyl sulfonyl group is more electron-withdrawing than the 3-chlorophenoxy group in the sulfonamide analog, which could modulate aromatic stacking interactions or metabolic stability .
Research Findings and Theoretical Insights
While direct experimental data (e.g., melting points, bioactivity) are absent in the provided evidence, theoretical comparisons can be drawn:
- Reactivity : The target compound’s sulfone groups may confer resistance to oxidative degradation compared to the sulfide analog.
- Thermal Stability : Increased steric bulk from the methyl phenyl sulfone group could enhance thermal stability relative to the ketone analog.
- Biological Interactions : The sulfonamide analog’s nitrogen-linked group may improve interactions with enzymes or receptors, suggesting divergent applications in drug design compared to the target compound .
Biological Activity
The compound {1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl phenyl sulfone, often referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and anticancer effects, supported by various studies and data.
- Molecular Formula : C18H23ClN4O3S
- Molecular Weight : 410.918 g/mol
- CAS Number : 890606-53-8
Antibacterial Activity
Studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. The synthesized compound showed moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
In a study by Aziz-ur-Rehman et al. (2011), compounds with the sulfamoyl moiety were evaluated for their antibacterial efficacy, indicating that the presence of the sulfonyl group enhances antibacterial activity .
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | 2.14 ± 0.003 |
| Urease | Strong Inhibitor | 0.63 ± 0.001 |
These findings suggest potential applications in treating conditions related to cholinergic dysfunction and urease-related disorders .
Anticancer Activity
Pyrazole derivatives have shown promising anticancer activity in various cell lines. The compound was tested against several cancer cell lines with the following results:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
Research indicates that these compounds induce apoptosis in cancer cells and inhibit tumor growth effectively. The mechanism involves interaction with specific cellular pathways, leading to cell cycle arrest and apoptosis induction .
Case Studies
- Antibacterial Efficacy Study : A series of pyrazole compounds were synthesized and tested against multiple bacterial strains. The study found that the presence of the chlorophenyl sulfonyl group significantly enhanced antibacterial activity compared to other derivatives.
- Enzyme Inhibition Analysis : A detailed investigation into the enzyme inhibitory effects revealed that the compound demonstrated strong inhibition of AChE and urease, suggesting its potential in treating Alzheimer's disease and urinary tract infections.
- Cytotoxicity Assays : Various derivatives were screened for cytotoxic effects on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, highlighting their potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
